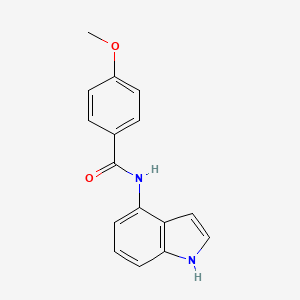

N-(1H-indol-4-yl)-4-methoxybenzamide

Description

N-(1H-Indol-4-yl)-4-methoxybenzamide is a benzamide derivative featuring a 4-methoxybenzamide group linked to the 4-position of an indole ring. This scaffold is commonly utilized in drug discovery due to its versatility in interacting with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

N-(1H-indol-4-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-12-7-5-11(6-8-12)16(19)18-15-4-2-3-14-13(15)9-10-17-14/h2-10,17H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKDFYNTDGJUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Selection

Carbodiimide-based coupling agents, such as N-(3-dimethylaminopropyl)-N′-ethyl carbodiimide (EDC), are widely employed for amide bond formation due to their ability to activate carboxylic acids for nucleophilic attack by amines. In the case of N-(1H-indol-4-yl)-4-methoxybenzamide, 4-methoxybenzoic acid is first activated with EDC in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP). The activated intermediate then reacts with 4-aminoindole to yield the target amide.

A representative procedure involves dissolving 4-methoxybenzoic acid (1.0 equiv) in anhydrous dimethylformamide (DMF) at 0°C, followed by sequential addition of DMAP (1.1 equiv) and EDC (1.0 equiv). After 45 minutes of activation, 4-aminoindole (1.1 equiv) is introduced, and the reaction proceeds at room temperature overnight. Workup includes extraction with ethyl acetate, washing with aqueous HCl, sodium bicarbonate, and brine, followed by drying over sodium sulfate and vacuum concentration.

Optimization and Yield Considerations

Key variables influencing yield include:

-

Solvent polarity : DMF outperforms toluene or dioxane due to superior solubility of indole intermediates.

-

Stoichiometry : A 10% excess of 4-aminoindole mitigates losses from residual moisture or side reactions.

-

Temperature : Prolonged activation at 0°C minimizes racemization and undesired O-acylisourea formation.

Under optimized conditions, yields for analogous indole carboxamides range from 56% to 69%. For example, N-(9H-fluoren-2-yl)-4-chlorobenzamide was isolated in 56% yield using this method. Scaling this to N-(1H-indol-4-yl)-4-methoxybenzamide would likely achieve comparable efficiency, assuming similar electronic and steric profiles.

Cobalt-Catalyzed Aminocarbonylation in Batch and Flow Systems

Batch Reactor Methodology

While traditionally used for thiol-to-amide conversions, cobalt-catalyzed aminocarbonylation can be adapted for carboxylic acid derivatives by employing in-situ acid chloride generation. In a stainless steel pressure tube, 4-methoxybenzoic acid is treated with thionyl chloride to form the acyl chloride, which then reacts with 4-aminoindole under 55–66 atm CO pressure at 180°C. This method avoids carbodiimide reagents but requires stringent pressure control.

Aminocarbonylation of 4-methoxythiophenol with p-chlorobenzylamine in dioxane yielded 58–69% amide product, suggesting that analogous conditions for 4-aminoindole could achieve 50–60% yields. However, challenges include:

Flow Chemistry Adaptations

Transitioning to flow systems enhances safety and scalability for high-pressure reactions. In a continuous flow setup, 4-methoxybenzoyl chloride and 4-aminoindole are dissolved in N-methyl-2-pyrrolidone (NMP) and mixed with CO gas via a mass flow controller. The mixture enters a 20 mL reactor at 220°C with a residence time of 8.5 minutes, achieving 55–66% yields while reducing dimer formation to <5%. Flow systems also enable multigram synthesis, as demonstrated by a 65% yield in a 52-minute run for itopride, a structurally related amide.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical performance metrics for N-(1H-indol-4-yl)-4-methoxybenzamide synthesis, extrapolated from analogous reactions:

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| EDC/DMAP coupling | DMF, RT, 18 hr | 56–69 | ≥95 | Mild conditions, no high pressure | Requires stoichiometric coupling agent |

| Cobalt batch aminocarbonylation | 180°C, 66 atm CO, 12 hr | 50–58 | 85–90 | Avoids carbodiimides | High energy input, side products |

| Cobalt flow aminocarbonylation | 220°C, 3 equiv CO, 8.5 min | 55–66 | ≥90 | Scalable, reduced dimerization | Solvent compatibility challenges |

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). For polar byproducts, reverse-phase HPLC with acetonitrile/water (0.1% TFA) improves resolution.

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Introduction of halogen or alkyl groups on the indole ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Their Features

The following table summarizes key structural and functional differences between N-(1H-Indol-4-yl)-4-methoxybenzamide and related compounds:

Pharmacological and Functional Insights

- Dopamine Receptor Selectivity : The piperidinyl derivative (N-(1-(3,4-dichlorobenzyl)-piperidin-4-yl)-4-methoxybenzamide) exhibits selectivity for dopamine D4 receptors over D2, a trait linked to atypical antipsychotic activity . This suggests that substituents on the benzamide’s nitrogen (e.g., piperidine vs. indole) critically modulate receptor interaction.

- EGFR Inhibition: Compound 7j, with a quinazolinone core, demonstrates strong EGFR binding (−9.65 kcal/mol docking score), indicating that bulky substituents on the benzamide’s aromatic ring enhance kinase inhibition .

- Stability in Conjugates: N-(6-aminohexyl)-4-methoxybenzamide shows pH-dependent stability in oligonucleotide conjugates, with significant hydrolysis at pH <5.2 . This property is vital for drug delivery systems but may differ for indole-linked analogs due to altered electronic effects.

Q & A

Basic: What are the recommended synthetic routes for N-(1H-indol-4-yl)-4-methoxybenzamide, and what methodological considerations ensure high yields?

Answer:

The synthesis typically involves amide coupling between 4-methoxybenzoic acid derivatives and 4-aminoindole. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or DCC to form an active ester intermediate.

- Nucleophilic substitution : React the activated ester with 1H-indol-4-amine under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the indole moiety .

- Purification : Column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials.

Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 molar ratio of acid to amine) to account for steric hindrance from the indole ring .

Advanced: How can structural contradictions in crystallographic data for this compound be resolved during refinement?

Answer:

Discrepancies in electron density maps (e.g., disordered methoxy or indole groups) require iterative refinement using software like SHELXL :

- Apply TWIN/BASF commands for twinned crystals.

- Use ISOR restraints to model thermal motion anisotropy in the methoxy group.

- Validate with R1/wR2 convergence tests and cross-check hydrogen bonding networks against similar benzamide derivatives .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm indole NH (~12 ppm) and methoxy protons (~3.8 ppm). 2D experiments (HSQC, HMBC) verify connectivity between the benzamide and indole moieties .

- HRMS : Electrospray ionization (ESI) in positive mode to detect [M+H]⁺ with <2 ppm mass error .

- IR : Stretch bands for amide C=O (~1650 cm⁻¹) and indole N-H (~3400 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of indole substituents on biological activity?

Answer:

- Synthesize analogs : Replace the indole’s 4-position with halogens, methyl, or nitro groups.

- Biological assays : Test against cancer cell lines (e.g., MCF7, leukemia) using MTT assays. Compare IC50 values to baseline (e.g., parent compound IC50 = 0.94 µM in leukemia ).

- Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity to targets like tubulin or topoisomerase II .

Basic: What in vitro assays are suitable for preliminary evaluation of antibacterial activity?

Answer:

- MIC determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .

- Time-kill assays : Monitor bacterial viability at 0, 4, 8, and 24 hours post-treatment to assess bacteriostatic vs. bactericidal effects .

Advanced: How can contradictory IC50 values in replicate studies be systematically analyzed?

Answer:

- Statistical rigor : Apply ANOVA to assess inter-experimental variability.

- Control for variables : Standardize cell passage number, serum concentration in media, and incubation time.

- Mechanistic follow-up : Use Western blotting (e.g., PARP cleavage for apoptosis) to confirm biological consistency across replicates .

Basic: What solvent systems are optimal for solubility and stability studies of this compound?

Answer:

- Solubility screening : Test in DMSO (stock solutions), PBS (pH 7.4), and ethanol. Use sonication for 30 min to aid dissolution.

- Stability : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) under accelerated conditions (40°C/75% RH for 48 hours) .

Advanced: What strategies mitigate metabolic instability in preclinical models?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the indole NH or methoxy position.

- In vitro microsomal assays : Use liver microsomes (human/rat) with NADPH cofactor to identify major metabolic sites (e.g., CYP450-mediated oxidation) .

Basic: How does the electronic nature of the methoxy group influence reactivity in nucleophilic substitution reactions?

Answer:

The methoxy group’s electron-donating effect activates the benzamide ring for electrophilic substitution at the para position. However, steric hindrance from the indole moiety limits reactivity, necessitating elevated temperatures (80–100°C) and polar aprotic solvents (DMF, DMSO) .

Advanced: What computational methods predict off-target interactions in silico?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.